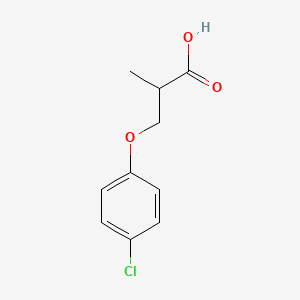
3-(4-Chlorophenoxy)-3-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenoxyacetic acid, characterized by the presence of a chlorophenyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chlorophenol with 2-methylpropanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by the addition of 2-methylpropanoic acid chloride. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorophenoxy)-2-methylpropanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenoxy)-2-methylpropanoic acid derivatives with additional oxygen functionalities.
Reduction: Production of 3-(4-chlorophenoxy)-2-methylpropanol.
Substitution: Generation of various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-chlorophenoxy)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with similar structural features.
2-(4-chlorophenoxy)propanoic acid: Shares the chlorophenoxy group but differs in the propanoic acid moiety.
3-(4-chlorophenyl)propanoic acid: Similar phenyl group but lacks the ether linkage.
Uniqueness
3-(4-chlorophenoxy)-2-methylpropanoic acid is unique due to the presence of both the chlorophenyl group and the methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
2999-32-8 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
QBMLNKIBTFLJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13395755.png)
[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
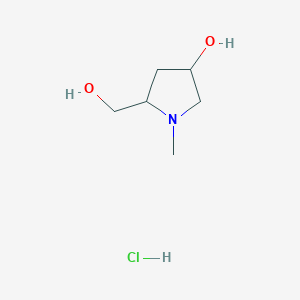
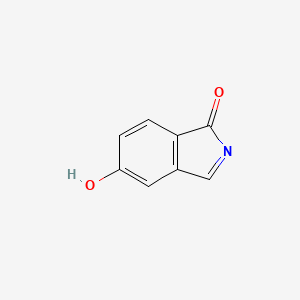
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate](/img/structure/B13395781.png)
![2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B13395789.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(2R)-2-pyrrolidinylmethyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13395794.png)
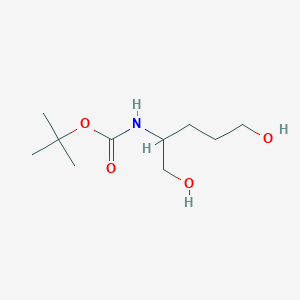
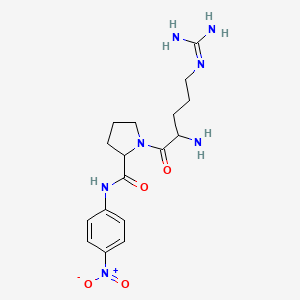
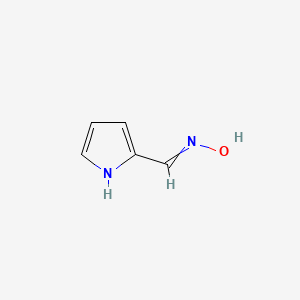
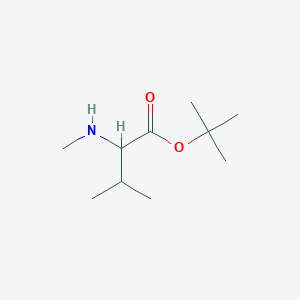
![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)
![N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B13395844.png)

